
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone" is a subject of interest in organic chemistry due to its structural complexity and potential for various chemical transformations. Its synthesis and properties are explored in the context of developing novel organic compounds with specific characteristics.
Synthesis Analysis
The synthesis of compounds related to "Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone" involves regioselective synthesis techniques and cyclization reactions. For instance, cyclization of 2-(3-hydroxyphenyl)ethyl ketone derivatives has been achieved through treatments with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone, yielding quinolin-8-ols regioselectively (Uchiyama et al., 1998). Additionally, Michael-Aldol condensation processes have been utilized to obtain related compounds, demonstrating the versatility of synthetic approaches (Hernández-Ortega et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through X-ray crystallography, revealing configurations and conformations that influence their chemical reactivity and properties. For example, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate exhibits a chair conformation with specific group orientations contributing to its stability and reactivity (Hernández-Ortega et al., 2001).
Chemical Reactions and Properties
The reactivity of cyclohexyl ketones with various reagents has been a focus of research, exploring their potential in forming new chemical bonds and structures. Reactions with Lawesson's Reagent and the formation of trithiaphosphorines indicate the versatility of cyclohexyl ketones in chemical synthesis (Scheibye et al., 1982). Moreover, the Stobbe condensation has been employed to obtain naphthalene derivatives from cyclohexyl ketones, showcasing the utility of these compounds in complex organic syntheses (Baddar et al., 1971).
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone, a compound of interest in chemical research, demonstrates versatility in synthetic organic chemistry. Its derivatives are integral in the study of Michael-Aldol condensation reactions, showcasing the potential for creating complex molecular architectures. For instance, the conversion of cyclohexanone derivatives through Michael addition reactions with various ketones and esters has been explored, resulting in the synthesis of compounds with potential medicinal and material applications (Hernández-Ortega et al., 2001; Koltunov et al., 2001; Bezborodov et al., 2002).
Catalysis and Reaction Mechanisms
Research has delved into the catalytic properties and reaction mechanisms involving cyclohexyl derivatives. Studies have highlighted the role of catalysts in improving the efficiency and selectivity of reactions involving cyclohexyl compounds, such as Mannich-type reactions and Michael addition reactions, thereby enriching the toolkit for organic synthesis and potentially impacting the development of new pharmaceuticals (Garg & Tanaka, 2020; Tateiwa & Hosomi, 2001).
Photophysical Properties
The photophysical properties of cyclohexyl derivatives have been a subject of interest, particularly in the context of liquid crystalline materials and photochemical reactions. This research avenue explores the potential applications of cyclohexyl compounds in materials science, including the development of new liquid crystal displays and photoresponsive materials (Yang et al., 2013).
Green Chemistry Applications
The exploration of cyclohexyl derivatives in green chemistry has led to the development of novel methodologies for the synthesis and transformation of organic compounds, emphasizing the importance of sustainable and environmentally friendly chemical processes. For example, research into the direct oxidation of secondary alcohols to esters using performic acid highlights the potential for cyclohexyl derivatives in facilitating efficient and eco-friendly chemical transformations (Li et al., 2013).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(3-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCODFIANGWDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442502 |
Source


|
| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(3-methoxyphenyl)ethyl ketone | |
CAS RN |
175234-19-2 |
Source


|
| Record name | CYCLOHEXYL 2-(3-METHOXYPHENYL)ETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
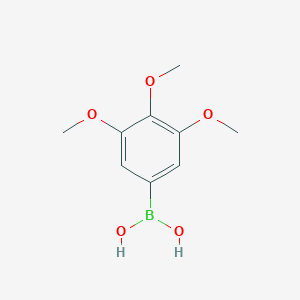
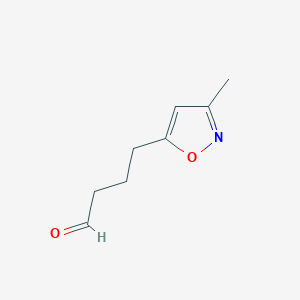

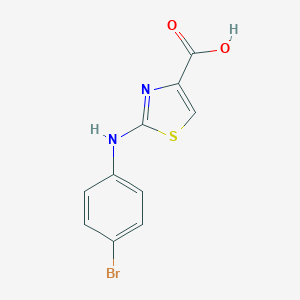

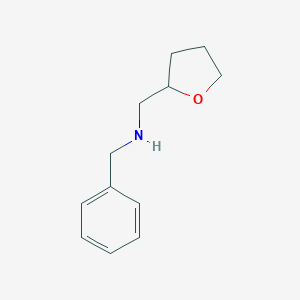
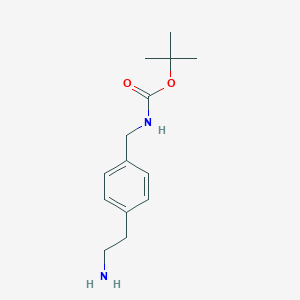

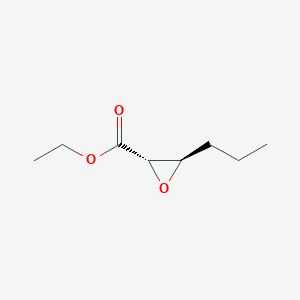
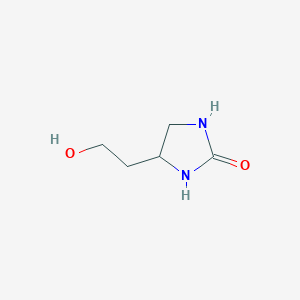

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)